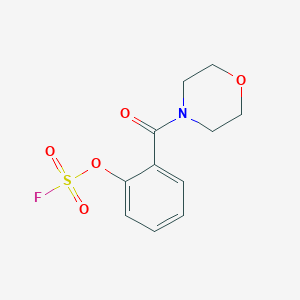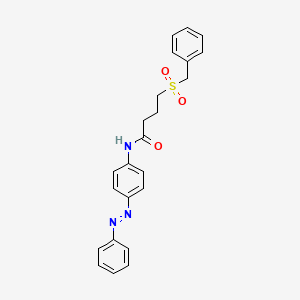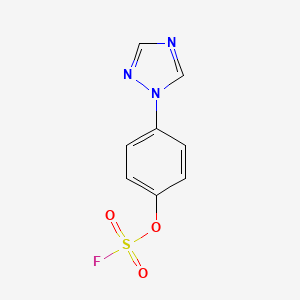
2-(6-Chloropyridin-3-yl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(6-Chloropyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 g/mol . The IUPAC name for this compound is 2-(6-chloropyridin-3-yl)acetic acid .
Molecular Structure Analysis
The InChI representation of “2-(6-Chloropyridin-3-yl)acetic acid” is InChI=1S/C7H6ClNO2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H,10,11) . The Canonical SMILES representation is C1=CC(=NC=C1CC(=O)O)Cl .Physical And Chemical Properties Analysis
The compound “2-(6-Chloropyridin-3-yl)acetic acid” has a few computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 2 . The Exact Mass of the compound is 171.0087061 g/mol .Applications De Recherche Scientifique
Organocatalysis
The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine has been shown to be an effective organocatalyst in an asymmetric intramolecular aldol reaction. This reaction affords bicyclo[4.3.0]nonane derivatives with high enantioselectivity, demonstrating the compound's utility in facilitating reactions with a rare combination of aldehyde as a nucleophile and ketone as an electrophile (Hayashi et al., 2007).
Ligand Chemistry
The synthesis and coordination chemistry of derivatives related to 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, as ligands, highlight the versatility of these compounds in forming complexes with metals. These complexes have been utilized in applications such as luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Fluorescence Probes
Novel fluorescence probes like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) have been designed and synthesized to detect selectively highly reactive oxygen species such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes enable the differentiation of hROS from other reactive oxygen species, offering tools for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).
Synthesis and Applications
An efficient synthesis route has been developed for 3,3-difluoropyrrolidine hydrochloride starting with 2-chloro-2,2-difluoroacetic acid. This synthesis is crucial for producing syntheses of biologically active compounds, illustrating the compound's importance as a synthon in the development of pharmaceuticals and other active molecules (Wei et al., 2012).
Propriétés
IUPAC Name |
2-(6-chloropyridin-3-yl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-2-1-4(3-11-5)7(9,10)6(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCQWXJYYAHXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(=O)O)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide](/img/structure/B2945407.png)
![6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide](/img/structure/B2945408.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2945412.png)




![6-(4-fluorophenyl)-N-(4-methoxybenzyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2945422.png)
![N-(3-cyanophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2945424.png)
